2-Methanesulfonyl-2-phenylacetic acid
Description
This functional group confers unique electronic and steric properties, making the compound valuable in medicinal chemistry and materials science. While direct synthesis data for this compound are absent in the provided evidence, analogous synthetic routes (e.g., hydrolysis of methyl esters or sulfonylation of phenylglycine derivatives) can be inferred from related compounds .
Properties
IUPAC Name |
2-methylsulfonyl-2-phenylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4S/c1-14(12,13)8(9(10)11)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUIRTDVFGAGCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C(C1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methanesulfonyl-2-phenylacetic acid typically involves the reaction of phenylacetic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Methanesulfonyl-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as this compound derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at the methanesulfonyl group, leading to the formation of different functional groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents like potassium permanganate or chromium trioxide.
Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution reactions may involve nucleophiles like amines or alcohols.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different applications.
Scientific Research Applications
2-Methanesulfonyl-2-phenylacetic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: The compound can be employed in biological studies to understand enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
2-Methanesulfonyl-2-phenylacetic acid can be compared with similar compounds such as 2-(methylsulfanyl)-2-phenylacetic acid and 4-(methylsulfonyl)phenylacetic acid. While these compounds share structural similarities, this compound is unique in its methanesulfonyl group, which imparts distinct chemical properties and reactivity.
Comparison with Similar Compounds
Data Tables
Key Research Findings
Synthetic Yields: Hydrolysis of methyl esters (e.g., methyl 2-formyl-6-methoxyphenoxy-2-phenylacetate) achieves ~78% yield under basic conditions , suggesting similar efficiency for synthesizing 2-methanesulfonyl derivatives.
Biological Relevance : Sulfonamide analogs (e.g., NSC 627212) exhibit enhanced binding to bacterial penicillin-binding proteins due to sulfonamide rigidity and hydrogen-bonding capacity .
Solubility Trends : Methanesulfonyl derivatives generally show higher aqueous solubility than aryl sulfonamides due to reduced aromatic hydrophobicity .
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